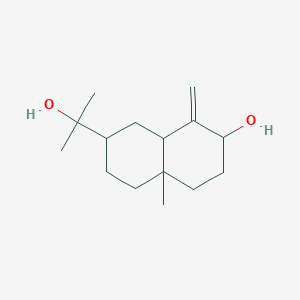
7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudesm-4(15)-ene-3alpha,11-diol is a sesquiterpenoid compound that belongs to the eudesmane family. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities. Eudesm-4(15)-ene-3alpha,11-diol has been isolated from various natural sources, including plants like Chrysanthemum indicum . This compound is of interest due to its potential therapeutic properties and its role in natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eudesm-4(15)-ene-3alpha,11-diol can be achieved through several synthetic routes. One approach involves the total synthesis starting from known compounds such as cis-piperitol. Key steps in this synthesis include a chelation-controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition . These steps are crucial for constructing the eudesmane skeleton and introducing the necessary functional groups.
Industrial Production Methods: While specific industrial production methods for eudesm-4(15)-ene-3alpha,11-diol are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and optimizing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Eudesm-4(15)-ene-3alpha,11-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Eudesm-4(15)-ene-3alpha,11-diol has several scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid synthesis and reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammation and infections.
Industry: It may be used in the development of natural product-based pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of eudesm-4(15)-ene-3alpha,11-diol involves its interaction with various molecular targets and pathways. While specific details are still under investigation, it is believed to exert its effects through modulation of inflammatory pathways and inhibition of microbial growth. The compound’s structure allows it to interact with enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
Eudesm-4(15)-ene-3alpha,11-diol can be compared with other similar sesquiterpenoids, such as:
- 7-epi-eudesm-4(15),11(13)-diene-1beta,3beta-diol
- 7-epi-1beta-hydroxy-beta-eudesmol
- Eudesm-4(15)-ene-7beta,11-diol
These compounds share a similar eudesmane skeleton but differ in the position and nature of functional groups. The uniqueness of eudesm-4(15)-ene-3alpha,11-diol lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3 |
InChI Key |
LEEZDPXWPYCRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















